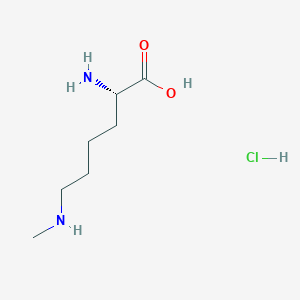

(2S)-2-amino-6-(methylamino)hexanoic acid;hydrochloride

Description

(2S)-2-Amino-6-(methylamino)hexanoic acid hydrochloride (CAS: 14000-28-3), also known as Nα-Methyl-L-lysine monohydrochloride, is a modified lysine derivative where the α-amino group is methylated, forming a secondary amine. Its molecular formula is C₇H₁₆N₂O₂·HCl, with a molecular weight of 196.68 g/mol . This compound is structurally characterized by a six-carbon backbone, a carboxylate group, and a methyl-substituted α-amino group. It is commonly used in biochemical research, particularly in studying post-translational modifications and enzyme-substrate interactions.

Properties

IUPAC Name |

2-amino-6-(methylamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-9-5-3-2-4-6(8)7(10)11;/h6,9H,2-5,8H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQELUQTVJOFFBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997570 | |

| Record name | N~6~-Methyllysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98618-75-8, 7622-29-9 | |

| Record name | Lysine, N6-methyl-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98618-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-epsilon-Methyl-L-lysine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007622299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~6~-Methyllysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methylation of L-Lysine Derivatives

The primary synthesis pathway begins with L-lysine, a proteinogenic amino acid with an ε-amino group susceptible to selective methylation. To avoid undesired side reactions at the α-amino or carboxyl groups, protective group strategies are employed:

-

Protection of α-Amino Group : The α-amine is typically protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. For example, Boc protection involves reacting L-lysine with di-tert-butyl dicarbonate in a tetrahydrofuran/water mixture at pH 9–10.

-

Methylation of ε-Amino Group : The unprotected ε-amine undergoes alkylation using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in alkaline aqueous or alcoholic solutions. Methyl iodide reactions proceed via an SN2 mechanism, requiring stoichiometric base (e.g., NaOH) to deprotonate the amine.

Reaction Conditions :

| Methylating Agent | Solvent | Temperature | Time | Base |

|---|---|---|---|---|

| Methyl iodide | Ethanol/Water | 25–40°C | 6–8 hrs | NaOH (2 equiv) |

| Dimethyl sulfate | Methanol | 40–60°C | 4–6 hrs | K2CO3 (1.5 equiv) |

Post-methylation, the Boc group is removed using hydrochloric acid in dioxane, yielding the free amine, which is subsequently converted to the hydrochloride salt via HCl gas saturation in ethanol.

Critical Reaction Parameters

Solvent Systems and Temperature Optimization

The choice of solvent directly impacts methylation efficiency:

-

Aqueous-Alcoholic Mixtures : Ethanol/water (1:1 v/v) enhances reagent solubility while minimizing esterification side reactions at the carboxyl group.

-

Reaction Temperature : Lower temperatures (25–40°C) favor selective ε-methylation over α-site reactivity, as demonstrated by NMR monitoring of reaction intermediates.

Purification and Isolation

Post-synthesis purification involves:

-

Charcoal Treatment : Crude product dissolved in isopropanol is treated with activated charcoal (5–10% w/w) to adsorb colored impurities.

-

Anti-Solvent Crystallization : Gradual addition of isopropanol to aqueous solutions precipitates the hydrochloride salt, with cooling (0–5°C) enhancing crystal yield.

-

Recrystallization : Repeated crystallization from water/isopropanol mixtures (65–70°C) reduces residual caprolactam impurities to <0.02%.

Typical Purity Profile :

| Impurity | Concentration (HPLC) |

|---|---|

| Caprolactam | Not detected |

| Dimer impurity | ≤0.02% |

| Chloride content | <50 ppm |

Industrial-Scale Manufacturing Considerations

Cost-Effective Methylation Agents

Dimethyl sulfate, though toxic, offers economic advantages over methyl iodide due to lower molar equivalents required (1.1 vs. 2.0 equiv). However, stringent safety protocols are necessary to mitigate risks associated with its carcinogenicity.

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-6-(methylamino)hexanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

(2S)-2-amino-6-(methylamino)hexanoic acid;hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a precursor in the biosynthesis of various biomolecules.

Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: It is used in the production of various chemical products and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-6-(methylamino)hexanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with (2S)-2-amino-6-(methylamino)hexanoic acid hydrochloride, differing in substituents, backbone modifications, or biological roles.

Nε-Carboxymethyllysine (CML)

- Structure: (2S)-2-Amino-6-(carboxymethylamino)hexanoic acid.

- Key Features: An advanced glycation end-product (AGE) formed via non-enzymatic glycation and oxidation. The ε-amino group of lysine is modified with a carboxymethyl group instead of a methyl group.

- Applications : Biomarker for oxidative stress and diabetes complications .

- Molecular Weight : 190.18 g/mol (free acid).

Lysinoalanine Dihydrochloride

- Structure: (2S)-2-Amino-6-[(2-amino-2-carboxyethyl)amino]hexanoic acid dihydrochloride.

- Key Features: Contains a cross-linked β-carboxyethyl group on the ε-amino group, forming a lysine-alanine hybrid.

- Applications : Studied in protein cross-linking and food chemistry (e.g., thermal processing effects) .

- Molecular Weight : 285.17 g/mol.

AVG-HCl [(S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic Acid Hydrochloride]

- Structure: Features a conjugated butenoic acid backbone with an aminoethoxy substituent.

- Key Features : Acts as an ethylene biosynthesis inhibitor in plants.

- Applications : Agricultural research to delay fruit ripening .

- Molecular Weight : 196.63 g/mol.

D-Homoarginine Hydrochloride

- Structure: (2R)-2-Amino-6-(diaminomethylideneamino)hexanoic acid hydrochloride.

- Key Features: Guanidino group replaces the methylamino group, enhancing basicity.

- Applications : Substrate for nitric oxide synthase and arginase studies .

- Molecular Weight : 224.69 g/mol.

Epsilon-Amino Caproic Acid (EACA) Derivatives

- Examples: 6-Aminohexanoic Acid Methyl Ester Hydrochloride: Lacks the methylamino group but shares a six-carbon backbone. 6-Acetamidohexanoic Acid: Features an acetylated ε-amino group.

- Applications: EACA is a fibrinolytic inhibitor; derivatives are studied for neurotransmitter depletion effects .

Structural and Functional Comparison Table

Key Research Findings

Synthetic Accessibility: The hydrochloride salt form enhances solubility for biochemical assays. For example, (2S)-2-amino-6-(methylamino)hexanoic acid hydrochloride is synthesized via Boc deprotection using HCl/dioxane .

Biological Activity: Methylation of lysine’s α-amino group alters its interaction with enzymes like kinases and methyltransferases, making it a valuable tool in epigenetics .

Metabolic Pathways: Derivatives like CML and 2-amino-6-(formylmethylamino)hexanoic acid are linked to lysine degradation pathways in human microbiota, highlighting their role in metabolic diseases .

Biological Activity

(2S)-2-amino-6-(methylamino)hexanoic acid; hydrochloride, commonly referred to as methyl-L-lysine hydrochloride, is an amino acid derivative that exhibits various biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C₇H₁₆N₂O₂·HCl

- Molecular Weight : 160.21 g/mol

- CAS Number : 7622-29-9

Methyl-L-lysine is characterized by a methyl group attached to the nitrogen of the lysine side chain, which influences its biochemical interactions and functionalities.

Methyl-L-lysine plays a significant role in various biochemical reactions:

- Enzyme Interactions : It acts as a substrate for several enzymes, influencing metabolic pathways. For example, it has been identified in the development of methods to quantify L-lysine in pharmaceutical formulations.

- Metabolic Pathways : This compound is involved in the synthesis of proteins and other biomolecules, affecting metabolic fluxes within cells.

Cellular Effects

The biological activity of methyl-L-lysine extends to its effects on cellular processes:

- Cell Signaling : It can modulate cell signaling pathways, impacting gene expression and cellular metabolism. This modulation may lead to altered cell function and behavior in response to various stimuli.

- Impact on Cellular Metabolism : Studies indicate that methyl-L-lysine can influence the levels of metabolites within cells, potentially affecting energy production and biosynthetic processes.

Molecular Mechanisms

The molecular mechanisms underlying the action of methyl-L-lysine involve:

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes, thereby influencing metabolic pathways. The exact targets depend on the context of its application.

- Gene Expression Regulation : Methyl-L-lysine can induce changes in gene expression profiles, which may contribute to its biological effects.

Case Studies

-

Quantification Methods :

- A novel RP-HPLC-DAD method was developed for quantifying L-lysine hydrochloride using methyl-L-lysine as a standard. This method demonstrated high sensitivity and accuracy, showcasing the compound's utility in pharmaceutical applications.

-

In Vitro Effects :

- In laboratory settings, methyl-L-lysine was shown to affect various cell types, influencing their growth and differentiation. The temporal effects observed suggest that its impact may vary over time depending on concentration and exposure duration.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Properties |

|---|---|---|

| N6-methyl-L-lysine | N6-methyl-L-lysine | Similar structure but lacks specific biochemical roles |

| L-Lysine | L-Lysine | Essential amino acid without methylation |

| N-methyl-L-lysine | N-methyl-L-lysine | Exhibits different metabolic pathways |

Methyl-L-lysine's unique structure allows it to participate in specific biochemical reactions that similar compounds cannot fulfill.

Therapeutic Potential

Research has indicated potential therapeutic applications for methyl-L-lysine:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2S)-2-amino-6-(methylamino)hexanoic acid hydrochloride, and how do they differ in complexity and yield?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Solid-phase peptide synthesis (SPPS) : Utilizes Fmoc-protected intermediates (e.g., Fmoc-6-(methylamino)hexanoic acid) for stepwise assembly, enabling high stereochemical control .

- Solution-phase synthesis : Involves selective protection of the α-amino group and methylation of the ε-amino group, followed by HCl salt formation. This method requires purification via recrystallization or column chromatography .

- Key Considerations : SPPS is preferred for peptide conjugates, while solution-phase synthesis is scalable for bulk production. Yields typically range from 70–85%, depending on protection/deprotection efficiency.

Q. How can researchers confirm the stereochemical integrity of (2S)-2-amino-6-(methylamino)hexanoic acid hydrochloride?

- Methodological Answer :

- Circular Dichroism (CD) Spectroscopy : Detects chiral centers by analyzing optical activity in the 190–250 nm range .

- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals.

- Chiral HPLC : Uses columns like Chirobiotic T™ to separate enantiomers, with retention times compared to standards .

Q. What analytical methods are recommended for assessing the purity of this compound?

- Methodological Answer :

- HPLC with UV/Vis Detection : Quantifies purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

- 1H/13C NMR : Identifies impurities (e.g., residual solvents or byproducts) via characteristic shifts (e.g., ε-methylamino protons at δ 2.5–3.0 ppm) .

- Elemental Analysis : Validates chloride content (theoretical Cl%: 10.9) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data, such as oxidative stress protection versus cytotoxicity?

- Methodological Answer : Contradictions often arise from:

- Assay Conditions : Varying cell models (e.g., muscle cells vs. cancer lines) and ROS quantification methods (DCFDA vs. lucigenin assays) .

- Purity Impact : Impurities like unreacted methylating agents may induce cytotoxicity. Validate purity via LC-MS before biological testing .

- Dose-Dependent Effects : Conduct dose-response curves (0.1–100 µM) to identify therapeutic vs. toxic thresholds .

Q. What strategies optimize reaction conditions for high-yield synthesis of this compound?

- Methodological Answer :

- Solvent Optimization : Use DMF for SPPS (enhances Fmoc-deprotection) or THF/water mixtures for solution-phase methylation .

- Catalyst Screening : Test bases like DIPEA or DMAP for methylation efficiency .

- Temperature Control : Maintain 0–4°C during methylation to minimize side reactions (e.g., over-alkylation) .

Q. How can structural analogs of this compound be designed for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core Modifications : Replace the methylamino group with ethylamino or benzylamino groups to study steric/electronic effects .

- Backbone Alterations : Introduce double bonds (e.g., 6-amino-2-hexenoic acid) or branch points to probe conformational flexibility .

- Table of Analogs :

| Analog | Modification | Biological Activity |

|---|---|---|

| 2-Amino-4-methylpentanoic | Shorter carbon chain | Reduced cell permeability |

| L-Homoarginine | Guanidino group addition | Enhanced enzyme inhibition |

Q. What mechanistic insights explain this compound’s reported protective effects against oxidative stress?

- Methodological Answer :

- ROS Scavenging : The methylamino group donates electrons to neutralize free radicals, validated via ESR spectroscopy .

- Nrf2 Pathway Activation : Upregulates antioxidant genes (e.g., HO-1) in C2C12 myotubes, measurable via qPCR and Western blot .

- Mitochondrial Protection : Assess mitochondrial membrane potential (ΔΨm) using JC-1 dye in H2O2-treated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.